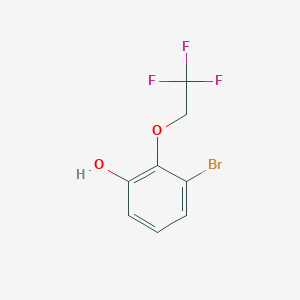
3-Bromo-2-(2,2,2-trifluoroethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H6BrF3O2 It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of phenol with trifluoroethanol in the presence of a base to form 2-(2,2,2-trifluoroethoxy)phenol. This intermediate is then brominated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,2,2-trifluoroethoxy)phenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation can produce quinones.
Scientific Research Applications
3-Bromo-2-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoroethoxy groups contribute to its binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
- 3-Bromo-2,2,2-trifluoroacetophenone
- 2-(2,2,2-Trifluoroethoxy)phenol
Uniqueness
3-Bromo-2-(2,2,2-trifluoroethoxy)phenol is unique due to the specific positioning of the bromine and trifluoroethoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
3-Bromo-2-(2,2,2-trifluoroethoxy)phenol is an organic compound notable for its unique structural features, including a bromine atom and a trifluoroethoxy group attached to a phenolic ring. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities. Understanding its biological activity involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrF3O2, with a molecular weight of approximately 271.03 g/mol. The presence of the trifluoroethoxy group enhances the lipophilicity of the compound, facilitating membrane penetration and influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The bromine atom may participate in halogen bonding, enhancing the binding affinity to specific targets. The trifluoroethoxy group contributes to the compound's unique interaction profile by modulating enzyme activities and influencing various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, indicating possible therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : Studies have demonstrated that compounds containing similar functional groups can inhibit key enzymes involved in various metabolic processes.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Properties
A study conducted on derivatives of phenolic compounds revealed that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of vital enzymatic processes .
Case Study: Anti-inflammatory Mechanism
In vitro experiments demonstrated that this compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential as an anti-inflammatory agent .
Synthesis and Applications
The synthesis of this compound typically involves the bromination of 4-(2,2,2-trifluoroethoxy)-phenol under controlled conditions. This synthetic route allows for the introduction of the bromine atom at the desired position on the phenolic ring.
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Bromination | Reaction of 4-(trifluoroethoxy)-phenol with bromine |
| Purification | Column chromatography for product isolation |
| Characterization | NMR and mass spectrometry for structural confirmation |
Properties
Molecular Formula |
C8H6BrF3O2 |
|---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
3-bromo-2-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
RYEFEHDJYRCILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















